5,7-Dimethoxy-3-phenylquinolin-4(1H)-one
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Overview
Description
5,7-Dimethoxy-3-phenylquinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3-phenylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with methoxy-substituted benzaldehydes, followed by cyclization and oxidation steps. Reaction conditions may include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-3-phenylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents like dichloromethane.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-3-phenylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxyquinoline: Lacks the phenyl group at position 3.
3-Phenylquinolin-4(1H)-one: Lacks the methoxy groups at positions 5 and 7.
Quinoline: The parent compound without any substitutions.
Uniqueness
5,7-Dimethoxy-3-phenylquinolin-4(1H)-one is unique due to the presence of both methoxy groups and a phenyl group, which may contribute to its distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
5,7-dimethoxy-3-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO3/c1-20-12-8-14-16(15(9-12)21-2)17(19)13(10-18-14)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19) |
InChI Key |
YRACMPLCMQTCDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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